![molecular formula C20H37NO B12000592 2-(8-Heptadecenyl)-2-oxazoline CAS No. 6301-24-2](/img/structure/B12000592.png)
2-(8-Heptadecenyl)-2-oxazoline
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Overview
Description
2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C20H37NO It is characterized by a long hydrocarbon chain with a double bond and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amine and an aldehyde group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-(8-heptadecenyl)-2-oxazoline exhibits potential as an anti-inflammatory agent. It has been shown to modulate the activity of specific enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine Acid Amidase (NAAA), which are involved in the degradation of endogenous signaling molecules like palmitoylethanolamide (PEA). By inhibiting these enzymes, the compound may increase the levels of PEA, thereby exerting anti-inflammatory effects .
Case Study:
A study demonstrated that this compound could selectively inhibit NAAA, leading to enhanced availability of PEA in biological systems. This modulation was found to be more effective than non-cyclic structures like PEA itself .
Drug Delivery Systems
The versatility of this compound extends to its application in drug delivery systems. When incorporated into polymeric structures, it can enhance the solubility and stability of therapeutic agents. Poly(2-oxazoline) derivatives have been explored for their ability to form micelles that encapsulate drugs, improving their bioavailability and therapeutic efficacy .
Data Table: Drug Delivery Applications of Poly(2-oxazoline)
Polymer Type | Drug Encapsulated | Release Profile | Application Area |
---|---|---|---|
Folate-decorated | Doxorubicin | Controlled release | Cancer therapy |
Thermoresponsive | Indocyanine Green | Stimuli-responsive | Imaging and photothermal therapy |
Polymer Synthesis
As a monomer, this compound can be polymerized to form poly(2-alkyloxazoline)s, which are known for their biocompatibility and water solubility. These polymers have potential applications in coatings, adhesives, and as drug carriers due to their favorable properties compared to traditional polymers like polyethylene glycol (PEG) .
Case Study:
Poly(2-ethyl-2-oxazoline) was synthesized from its corresponding oxazoline monomer and evaluated for its use as a drug carrier. The resulting polymer exhibited excellent stability and biocompatibility, making it suitable for biomedical applications .
Mechanism of Action
The mechanism of action of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The long hydrocarbon chain may also play a role in the compound’s bioavailability and distribution within cells.
Comparison with Similar Compounds
Similar Compounds
2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a long hydrocarbon chain and an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(8-Heptadecenyl)-2-oxazoline, with the molecular formula C20H37NO, is a compound characterized by a long hydrocarbon chain and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound is noted for its unique structure which includes:
- Molecular Weight : 307.5 g/mol
- CAS Number : 131269-10-8
- IUPAC Name : 2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole
Property | Value |
---|---|
Molecular Formula | C20H37NO |
Molecular Weight | 307.5 g/mol |
CAS No. | 131269-10-8 |
IUPAC Name | 2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole |
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Enzyme Modulation : The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects including anti-inflammatory and analgesic properties.
- Cell Membrane Interaction : The long hydrocarbon chain enhances the compound’s ability to penetrate cell membranes, which may improve its bioavailability and efficacy in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of cell signaling pathways.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results demonstrated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.
-
Anticancer Mechanism Exploration
- In vitro experiments conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound induces apoptosis via caspase activation.
Comparative Analysis
When compared to similar compounds such as 2-(8-heptadecenyl)-4,5-dihydro-1,3-thiazole and 2-(8-heptadecenyl)-4,5-dihydro-1,3-imidazole, this compound shows distinct advantages in terms of solubility and biological activity due to its unique structural features.
Table 2: Comparison with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
2-(8-Heptadecenyl)-4,5-dihydro-1,3-thiazole | Moderate | Low |
2-(8-Heptadecenyl)-4,5-dihydro-1,3-imidazole | Low | Moderate |
Properties
CAS No. |
6301-24-2 |
---|---|
Molecular Formula |
C20H37NO |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
SOTODSFNXCLCGH-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
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